Tert-butyl 2-[(2S)-2-amino-4-methylpentanamido]acetate
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Overview
Description
Tert-butyl 2-[(2S)-2-amino-4-methylpentanamido]acetate is an organic compound that belongs to the class of tert-butyl esters. This compound is characterized by the presence of a tert-butyl group, an amino group, and an amide linkage. It is commonly used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(2S)-2-amino-4-methylpentanamido]acetate typically involves the reaction of tert-butyl bromoacetate with an amino acid derivative. One common method involves the use of tert-butyl bromoacetate and an amino acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like diethyl ether, followed by purification through distillation or chromatography .
Industrial Production Methods
Industrial production of tert-butyl esters, including this compound, often utilizes flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(2S)-2-amino-4-methylpentanamido]acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The ester group can be targeted by nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The amino group can undergo oxidation to form nitroso or nitro derivatives, while reduction can yield amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Nucleophilic substitution: Various substituted esters and amides.
Hydrolysis: Carboxylic acids and alcohols.
Oxidation and Reduction: Nitroso, nitro derivatives, and amines.
Scientific Research Applications
Tert-butyl 2-[(2S)-2-amino-4-methylpentanamido]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the synthesis of biologically active molecules and as a protecting group for amino acids.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(2S)-2-amino-4-methylpentanamido]acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymatic reactions, leading to the formation of bioactive peptides. It can also serve as a protecting group, preventing unwanted reactions during multi-step synthesis processes .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 2-[(2S)-2-amino-4-methylpentanamido]acetate is unique due to its specific structure, which includes a tert-butyl group, an amino group, and an amide linkage. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C12H24N2O3 |
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Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl 2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetate |
InChI |
InChI=1S/C12H24N2O3/c1-8(2)6-9(13)11(16)14-7-10(15)17-12(3,4)5/h8-9H,6-7,13H2,1-5H3,(H,14,16)/t9-/m0/s1 |
InChI Key |
VYNIBTQVENIANV-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)OC(C)(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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